

Application Note: HPLC Analysis of Pentanimidoylamino-acetic acid

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Compound of Interest

Compound Name: *Pentanimidoylamino-acetic acid*

Cat. No.: *B061729*

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Introduction

Pentanimidoylamino-acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including substituted imidazoles which are precursors for angiotensin II antagonists.[1][2][3] Accurate quantification and purity assessment of this intermediate are critical for ensuring the quality and yield of the final active pharmaceutical ingredient. This application note presents a detailed protocol for the analysis of **Pentanimidoylamino-acetic acid** using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, accurate, and suitable for in-process control and quality assessment in research and drug development settings.

Chemical Properties

- Chemical Name: **Pentanimidoylamino-acetic acid**[4][5]
- Synonyms: 2-Pentanimidamidoacetic acid, Glycine, N-(1-iminopentyl)-[4][5]
- CAS Number: 193140-43-1[4][5]
- Molecular Formula: $C_7H_{14}N_2O_2$ [4][5]
- Molecular Weight: 158.2 g/mol [4][5]

Experimental Protocol

This section details the proposed HPLC method for the analysis of **Pentanimidoylamino-acetic acid**.

Materials and Reagents

- **Pentanimidoylamino-acetic acid** reference standard
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Glacial acetic acid (analytical grade)[\[6\]](#)
- Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	20 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid
Mobile Phase B	Acetonitrile
Gradient	5% B to 40% B over 10 minutes; 40% B for 2 minutes; 40% B to 5% B over 1 minute; re-equilibrate at 5% B for 2 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 210 nm
Run Time	15 minutes

Preparation of Solutions

- Mobile Phase A: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane filter.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Pentanimidoylamino-acetic acid** reference standard and dissolve in 10 mL of Mobile Phase A.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh the sample containing **Pentanimidoylamino-acetic acid** and dissolve it in a known volume of Mobile Phase A to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

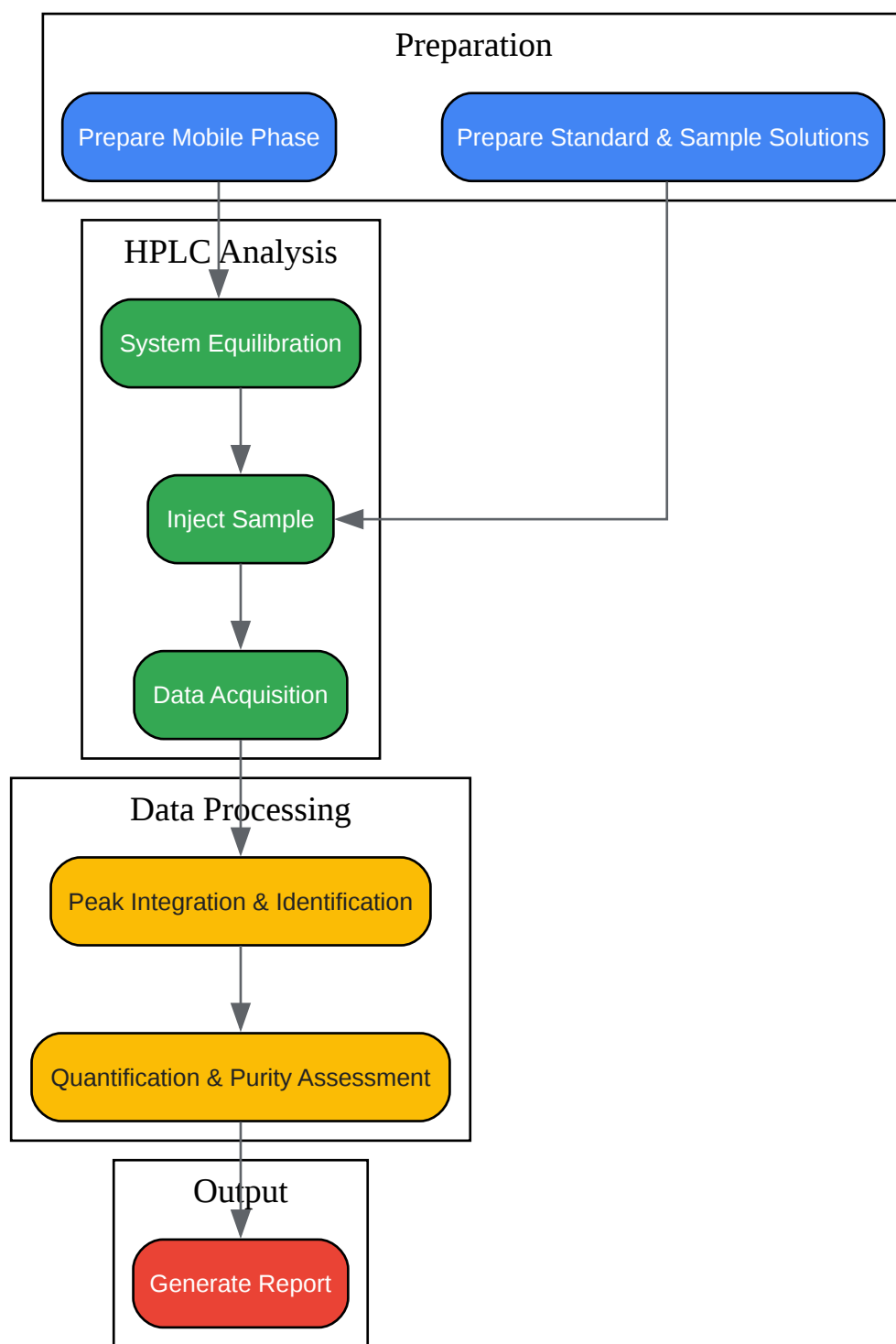
Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5500
Retention Time (RT)	-	~ 5.8 min
Relative Standard Deviation (RSD) of RT (n=6)	$\leq 1.0\%$	0.3%
RSD of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 2: Method Validation Summary

Parameter	Result
Linearity (r^2)	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$
LOD	0.3 $\mu\text{g/mL}$
LOQ	1.0 $\mu\text{g/mL}$
Accuracy	98.5% - 101.2%
Precision (RSD)	$< 2.0\%$

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the HPLC analysis of **Pentanimido-ylamino-acetic acid**.

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- To cite this document: BenchChem. [Application Note: HPLC Analysis of Pentanimido-ylamino-acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061729#hplc-analysis-of-pentanimido-ylamino-acetic-acid]

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